molecular formula C13H32O6Si2 B091341 Bis(triethoxysilyl)methane CAS No. 18418-72-9

Bis(triethoxysilyl)methane

Cat. No. B091341
CAS RN: 18418-72-9
M. Wt: 340.56 g/mol
InChI Key: NIINUVYELHEORX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(silyl)methane derivatives is a topic of interest in several papers. For example, bis(alkyldihydroxysilyl)methanes were synthesized by hydrolysis of bis(alkyldichlorosilyl)methanes using aniline as an HCl scavenger in diethyl ether, yielding products in 65% and 86% yields . Similarly, bis(indolyl)methanes and tris(indolyl)methanes were prepared using single-phase and droplet-based continuous flow methods, optimizing the reaction conditions to achieve excellent yields in shortened reaction times . These methods demonstrate the versatility and efficiency of modern synthetic approaches to bis(silyl)methane derivatives.

Molecular Structure Analysis

The molecular structure of bis(silyl)methane derivatives is characterized by the presence of two silyl groups attached to a central carbon atom. The papers provide insights into the structural characteristics of these compounds. For instance, the X-ray crystal structure analysis of methoxy-bis[tris(trimethylsilyl)silyl]methane revealed significant distortions in the molecular skeleton due to the steric demands of the bulky silyl groups . Similarly, the structure of dimethylamino-bis[tris(trimethylsilyl)silyl]methane was characterized by a wide Si–C–Si angle and significant distortions due to the spatial demand of the hypersilyl groups .

Chemical Reactions Analysis

The chemical reactivity of bis(silyl)methane derivatives is influenced by the nature of the silyl groups and the central carbon atom. For example, the synthesis of chiral bis(3-indolyl)methanes via a catalytic asymmetric Friedel-Crafts alkylation reaction demonstrates the potential for these compounds to participate in enantioselective transformations, which is important for the production of biologically active molecules . Additionally, the review paper on the synthesis of bis/tris(indolyl)methane derivatives under various reaction conditions highlights the diverse chemical reactions that these compounds can undergo, including electrophilic substitution reactions catalyzed by heterogeneous catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(silyl)methane derivatives are closely related to their molecular structure. The papers discuss the thermal properties of bis(alkyldihydroxysilyl)methanes, which were found to be stable below their melting points, and the loss of water occurred coincident with their melting due to self-condensation . The remarkable hydrogen bonding in the solid state of these compounds leads to the formation of three-dimensional network structures or one-dimensional columnar tubes, which could have implications for their material properties .

Scientific Research Applications

  • Separation of Propylene/Propane Mixtures : BTESM-derived silica membranes have been investigated for the separation of C3H6 and C3H8 molecules. These membranes demonstrated effective separation characteristics in a range of temperatures, with their efficiency influenced by the calcination temperatures during fabrication. This research indicates BTESM's potential in gas separation technologies (Kanezashi, Shazwani, Yoshioka, & Tsuru, 2012).

  • Organic-Inorganic Hybrid Silica Membranes : Another study explored the use of BTESM as a precursor for amorphous silica networks in hybrid silica membranes. These membranes showed high C3H6/C3H8 separation performance, attributed to the control of silica network size. This study underscores BTESM's application in developing advanced materials for separation processes (Kanezashi, Kawano, Yoshioka, & Tsuru, 2012).

  • Synthesis and Reactivity of BTESM : BTESM has been synthesized and its reactivity explored. The study focused on creating new poly(trifunctional-silyl)alkanes as coupling agents in hybrid organic–inorganic materials. This research contributes to the understanding of BTESM's chemical properties and potential applications in material science (Corriu, Granier, & Lanneau, 1998).

  • Pore Size Control in Al-Doped Membranes : The use of BTESM in Al-doped silica membranes was studied for improved gas permeation properties. The precise control of silica network size through Al doping demonstrated significant potential for enhancing separation processes (Kanezashi, Miyauchi, Nagasawa, Yoshioka, & Tsuru, 2013).

  • Ultrafast Synthesis of Methane and Ethane Bridged Periodic Mesoporous Organosilicas : A study explored the ultrafast sonochemical synthesis of periodic mesoporous organosilicas using BTESM. This method offered a rapid synthesis process, demonstrating BTESM's utility in creating advanced materials with high surface area and controlled pore size (Mohanty, Linn, & Landskron, 2010).

Mechanism of Action

Target of Action

Bis(triethoxysilyl)methane (BTESM) is primarily used in the fabrication of organosilica membranes . Its primary targets are the silica networks within these membranes .

Mode of Action

BTESM interacts with its targets by forming a coating on the silica networks . This coating is then fired at controlled temperatures to create a stable membrane structure . The organic linking ethane groups in BTESM start to thermally decompose at temperatures higher than 300 °C .

Biochemical Pathways

The key biochemical pathway involved in the action of BTESM is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. In the case of BTESM, this process is used to form a solid membrane from a liquid sol .

Pharmacokinetics

While traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are not typically applicable to BTESM, it’s worth noting that the compound’s bioavailability in its target environment (i.e., the silica network) is influenced by factors such as the temperature at which the coating is fired .

Result of Action

The result of BTESM’s action is the formation of a stable, organosilica membrane with improved thermal and oxidation stability . These membranes have been shown to exhibit high selectivity values for certain gas permeation properties .

Action Environment

The action, efficacy, and stability of BTESM are influenced by several environmental factors. These include the temperature at which the BTESM coating is fired, the atmosphere in which the firing takes place, and the specific heat treatment applied . For example, firing at temperatures between 550-700 °C has been shown to enhance the thermal stability of BTESM membranes .

Safety and Hazards

Bis(triethoxysilyl)methane is toxic if swallowed and harmful in contact with skin . It causes serious eye irritation . The hydrolysis product of this compound is ethanol, which is classified as a carcinogen by IARC in alcoholic beverages .

Future Directions

There is potential for the use of Bis(triethoxysilyl)methane in the design and manipulation of innovative materials . The molecular weights of a series of polysilsesquioxanes with respect to the H2O/silane molar ratio employed for the polymerization of monomers this compound, ethane, ethylene, and acetylene (BTES-M, -E1, -E2, and -E3), can be modelled . This could lead to the development of new materials with specific properties .

properties

IUPAC Name

triethoxy(triethoxysilylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIINUVYELHEORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430903
Record name BIS(TRIETHOXYSILYL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18418-72-9
Record name BIS(TRIETHOXYSILYL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Bis(triethoxysilyl)methane acts as a building block in the formation of silica networks. Its triethoxysilyl groups (Si(OC2H5)3) undergo hydrolysis and condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds. The methylene bridge (-CH2-) between the two silicon atoms acts as a spacer, influencing the network pore size and flexibility [, , ]. This control over network structure directly impacts the material's gas permeation properties, mechanical strength, and thermal stability [, , ].

A:

    • 29Si NMR: This technique provides information about the silicon environment in BTESM, distinguishing between different siloxane species (T1, T2, T3) formed during hydrolysis and condensation [, ].
    • FT-IR: This method reveals characteristic absorption bands associated with Si-O-Si, Si-C, C-H, and other functional groups present in BTESM and its derived materials [, ].
    • Temperature: Elevated temperatures promote condensation reactions, leading to network densification and potentially affecting pore size and permeability []. Calcination temperature also influences the final structure of BTESM-derived silica membranes [].
    • pH: Acidic or basic conditions catalyze the hydrolysis and condensation of BTESM. Controlling the pH is crucial for tailoring the network formation process [].

    A: While BTESM itself is not typically used as a catalyst, it serves as a precursor for synthesizing materials with catalytic applications. For example, it can be used to create periodic mesoporous organosilicas (PMOs) with a controlled pore structure []. These PMOs can be further functionalized to incorporate catalytic sites like sulfonic acid groups []. These materials find applications in reactions such as:

    • Esterification: Sulfonic acid-functionalized, magnetic methylene-based organosilica derived from BTESM has been successfully used as a recyclable catalyst in the esterification of carboxylic acids with alcohols for biodiesel production [].
    • Knoevenagel Condensation: Amine-containing yolk-shell structured magnetic organosilica nanocomposites, derived from BTESM, exhibit high efficiency in catalyzing the Knoevenagel reaction [].

    ANone: Computational chemistry techniques are valuable tools for understanding and predicting the properties of BTESM and its derivatives.

    • Molecular Dynamics (MD) Simulations: These simulations can model the structural evolution of BTESM-derived networks during the sol-gel process, providing insights into the influence of factors like temperature, pH, and solvent on the final material properties [].

    ANone: The structure of BTESM significantly influences the properties of the resulting materials.

    • Methylene Bridge Length: Increasing the length of the alkylene bridge in bridged polysilsesquioxanes (from -CH2- in BTESM to longer chains) affects the mesostructure and porosity of the resulting materials [].
    • Organic Group Substitution: Replacing the methylene bridge with other organic groups, like ethylene or benzene, alters the flexibility and pore size of the resulting silica networks, impacting their gas permeation properties [, , ].
    • Metal Doping: Incorporating metal ions, such as aluminum, into BTESM-derived networks can further modify pore size and enhance gas separation performance [].

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